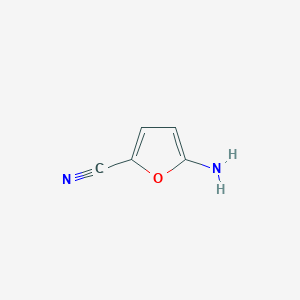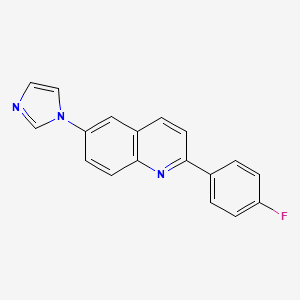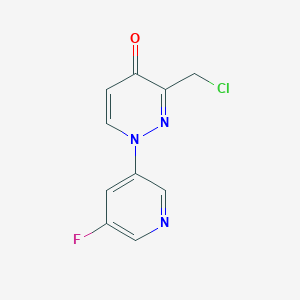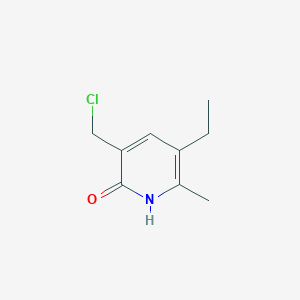
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is an organic compound belonging to the pyridinone family. This compound is characterized by a pyridinone ring substituted with chloromethyl, ethyl, and methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one typically involves the chloromethylation of a pyridinone precursor. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve an acidic environment and controlled temperatures to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Products: Formation of pyridinone derivatives with higher oxidation states.
Reduction Products: Formation of reduced pyridinone derivatives with lower oxidation states.
科学的研究の応用
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The ethyl and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- 2-(chloromethyl)-4-ethyl-5-methyl-1H-pyridin-3-one
- 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-4-one
- 2-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-3-one
Uniqueness
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring. This unique arrangement of substituents imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. The presence of the chloromethyl group, in particular, allows for versatile chemical modifications, enhancing its utility in various research and industrial contexts.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12ClNO/c1-3-7-4-8(5-10)9(12)11-6(7)2/h4H,3,5H2,1-2H3,(H,11,12) |
InChIキー |
GXWNRIBYMAZFNA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)C(=C1)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


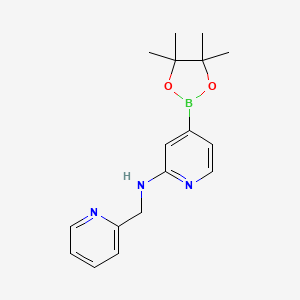
![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)

![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)
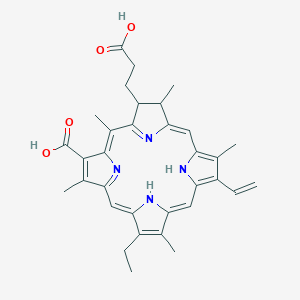

![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)



